Cas no 2383814-66-0 (tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate)

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is a protected amino alcohol derivative with a carbamate functional group. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of both primary amine and hydroxyl groups makes it a versatile intermediate in organic synthesis, particularly for peptide coupling and chiral building block applications. The hydroxymethyl substituent further expands its utility in crosslinking or functionalization reactions. This compound is particularly valuable in medicinal chemistry and materials science due to its balanced reactivity and compatibility with standard synthetic protocols.
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate structure
2383814-66-0 structure
Product name:tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
CAS No:2383814-66-0
MF:C9H20N2O4
Molecular Weight:220.266102790833
CID:6109938
PubChem ID:154779852

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2383814-66-0
    • EN300-27147216
    • tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
    • Z3326421070
    • インチ: 1S/C9H20N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14)
    • InChIKey: QFBHCUJBSRREDZ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CO)(CO)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 220.14230712g/mol
  • 同位素质量: 220.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: -1.5

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27147216-10.0g
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95.0%
10.0g
$4667.0 2025-03-20
Enamine
EN300-27147216-0.1g
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95.0%
0.1g
$376.0 2025-03-20
Enamine
EN300-27147216-0.05g
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95.0%
0.05g
$252.0 2025-03-20
Enamine
EN300-27147216-5.0g
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95.0%
5.0g
$3147.0 2025-03-20
1PlusChem
1P028D6B-2.5g
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 93%
2.5g
$2691.00 2024-05-22
Aaron
AR028DEN-50mg
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95%
50mg
$372.00 2025-02-16
Aaron
AR028DEN-250mg
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95%
250mg
$765.00 2025-02-16
Aaron
AR028DEN-2.5g
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95%
2.5g
$2950.00 2025-02-16
Aaron
AR028DEN-1g
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 95%
1g
$1519.00 2025-02-16
1PlusChem
1P028D6B-50mg
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
2383814-66-0 93%
50mg
$363.00 2024-05-22

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate 関連文献

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamateに関する追加情報

Introduction to tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate (CAS No. 2383814-66-0)

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate (CAS No. 2383814-66-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Tert-butyl (2-amino-3-hydroxypropyl)carbamate, is a protected amino alcohol that plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique chemical structure and properties make it an essential building block in the development of novel therapeutics.

The chemical structure of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to an amino alcohol. The tert-butyl group provides steric protection, while the carbamate functionality ensures the stability and reactivity necessary for various synthetic transformations. The amino alcohol moiety, with its hydroxyl and amino groups, offers multiple functional handles for further derivatization and conjugation reactions.

In recent years, there has been a growing interest in the use of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate as a key intermediate in the synthesis of small molecule drugs. Its ability to form stable amide bonds and its compatibility with various coupling reactions make it an attractive choice for researchers working on the development of new pharmaceuticals. For instance, studies have shown that this compound can be used to synthesize prodrugs that enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.

One of the key applications of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is in the field of peptide chemistry. Peptides are increasingly being explored as therapeutic agents due to their high specificity and low toxicity. However, their use is often limited by issues such as poor stability and rapid degradation in biological environments. By incorporating tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate into peptide sequences, researchers can enhance the stability and pharmacokinetic properties of these molecules, making them more suitable for clinical applications.

Another area where tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate has shown promise is in the development of prodrugs for cancer therapy. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. This approach can improve drug delivery and reduce side effects by targeting specific tissues or cells. Recent studies have demonstrated that tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate-based prodrugs can effectively deliver anticancer agents to tumor sites while minimizing systemic toxicity.

The synthesis of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves several steps, including the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by selective deprotection and further functionalization. These synthetic routes have been optimized to achieve high yields and purity, making it feasible for large-scale production in industrial settings.

In addition to its synthetic utility, tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate has also been studied for its biological activities. Preliminary investigations have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

The safety profile of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate has been extensively evaluated in both in vitro and in vivo studies. These assessments have shown that it is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed. However, as with any chemical compound used in pharmaceutical research, proper handling and storage protocols should be followed to ensure safety and efficacy.

In conclusion, tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate (CAS No. 2383814-66-0) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an essential tool for researchers working on the development of new drugs and therapeutic agents. As ongoing research continues to uncover new possibilities for its use, this compound is likely to play an increasingly important role in advancing medical science.

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